9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerases-1 (PARP-1) and D-dopachrome tautomerase (D-DT or MIF2) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage . D-DT is a cytokine that plays key roles in cancers .
Mode of Action
The compound acts as an inhibitor of PARP-1 and D-DT . It interferes with the biological activity of these targets, resulting in genomic dysfunction and cell death . The compound also suppresses the proliferation of non-small cell lung cancer cells .
Biochemical Pathways
The compound affects the DNA repair mechanism by inhibiting PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The compound also affects the mitogen-activated protein kinase (MAPK) pathway .
Pharmacokinetics
The synthesized compounds of this type have been predicted to have good pharmacokinetics properties in a theoretical kinetic study . .
Result of Action
The compound’s action results in genomic dysfunction and cell death . It also suppresses the proliferation of non-small cell lung cancer cells . The compound induces cell cycle arrest via deactivation of the MAPK pathway .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have inhibitory activity towards Poly (ADP-ribose) polymerases-1 (PARP-1), a protein involved in DNA repair damage . This suggests that it may interact with enzymes such as PARP-1 and potentially other biomolecules.
Cellular Effects
In terms of cellular effects, 9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione may influence cell function by interacting with PARP-1, thereby affecting DNA repair mechanisms and potentially leading to genomic dysfunction and cell death . This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its potential inhibitory activity towards PARP-1 . It may bind to the active site of PARP-1, inhibiting its activity and thus affecting DNA repair processes. This could lead to changes in gene expression and potentially induce cell death.
Temporal Effects in Laboratory Settings
Given its potential role as a PARP-1 inhibitor, it may have long-term effects on cellular function, particularly in relation to DNA repair processes .
Metabolic Pathways
Given its potential interaction with PARP-1, it may be involved in pathways related to DNA repair .
Properties
IUPAC Name |
9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-8-21(11-5-4-6-12(7-11)25-3)16-18-14-13(22(16)9-10)15(23)19-17(24)20(14)2/h4-7,10H,8-9H2,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNXSJUKOKSDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326131 |
Source
|
Record name | 9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647526 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714240-16-1 |
Source
|
Record name | 9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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